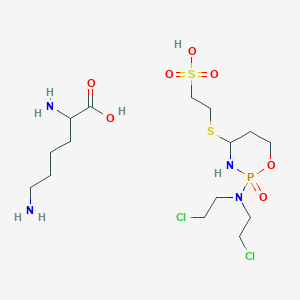

Mafosfamide L-lysine

Description

Contextualization as a Cyclophosphamide (B585) Analog and Preactivated Prodrug Strategy

Mafosfamide (B565123) is recognized as a cyclophosphamide (CPA) analog, belonging to the broader family of oxazaphosphorine alkylating agents that have been instrumental in cancer therapy for decades nih.govresearchgate.netresearchgate.netwikipedia.orgecronicon.netascopubs.org. Unlike its parent compound, cyclophosphamide, and its close relative ifosfamide (B1674421) (IFO), which require metabolic activation by hepatic cytochrome P450 (CYP) enzymes to generate their cytotoxic alkylating metabolites nih.govecronicon.netpsu.eduresearchgate.netirispublishers.com, mafosfamide is characterized as a "preactivated" prodrug. This designation stems from its inherent chemical structure, which allows for spontaneous degradation to its active form, 4-hydroxy-cyclophosphamide (4-HO-CP), in aqueous environments researchgate.netascopubs.orgresearchgate.netresearchgate.net. This self-activation mechanism bypasses the need for enzymatic conversion, a key feature of its prodrug strategy researchgate.netascopubs.orgpsu.eduresearchgate.netaacrjournals.orgcapes.gov.br. Mafosfamide L-lysine is a specific salt form of this preactivated analog ascopubs.orgresearchgate.netresearchgate.netniomech.comlookchem.comaacrjournals.orgncats.iohodoodo.com.

Historical Perspective of Oxazaphosphorine Agents in Cancer Research

The oxazaphosphorine class of chemotherapeutic agents has a rich history, dating back to the development of cyclophosphamide (CPA) in the mid-20th century nih.govresearchgate.netwikipedia.orgnih.gov. CPA was a pioneering example of the "transport form/active form" principle, designed to convert a highly reactive nitrogen mustard into a less toxic, inactive transport form that could be activated in the body wikipedia.orgecronicon.netscispace.comnih.govnih.gov. Approved in 1959, CPA became a cornerstone in treating various cancers wikipedia.orgecronicon.net. Ifosfamide (IFO), developed as an analog of CPA, followed and gained clinical use in the early 1970s nih.gov. These agents function as bifunctional alkylating agents, exerting their cytotoxic effects by cross-linking DNA in cancer cells nih.govresearchgate.net. The ongoing research into oxazaphosphorines has aimed to refine their therapeutic index, leading to the exploration of novel derivatives designed to overcome limitations such as pharmacokinetic variability, resistance, and host toxicity researchgate.net.

Properties

CAS No. |

98845-64-8 |

|---|---|

Molecular Formula |

C15H33Cl2N4O7PS2 |

Molecular Weight |

547.5 g/mol |

IUPAC Name |

2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;2,6-diaminohexanoic acid |

InChI |

InChI=1S/C9H19Cl2N2O5PS2.C6H14N2O2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17;7-4-2-1-3-5(8)6(9)10/h9H,1-8H2,(H,12,14)(H,15,16,17);5H,1-4,7-8H2,(H,9,10) |

InChI Key |

DYLRFXGKCIFZAH-NNDOHRJVSA-N |

SMILES |

C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl.C(CCN)CC(C(=O)O)N |

Canonical SMILES |

C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl.C(CCN)CC(C(=O)O)N |

Appearance |

white powder |

Purity |

99%+ |

Synonyms |

ASTA 7654 Asta Z 7654 Asta Z7654 mafosfamide-lysine |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Approaches for Mafosfamide L Lysine

Methodologies for Mafosfamide (B565123) L-lysine Synthesis

The synthesis of mafosfamide salts primarily begins with the creation of the core mafosfamide structure. This is generally achieved through the condensation of 4-hydroxycyclophosphamide (B600793) (4-OHCP) with a thiol-containing compound. nih.govaacrjournals.org Specifically, the synthesis of mafosfamide involves the reaction of 4-OHCP and 2-mercaptoethanesulfonic acid. aacrjournals.org

While direct synthesis of the L-lysine salt can be performed, a common and scalable industrial method involves an ion-exchange process starting from a different mafosfamide salt. The mafosfamide cyclohexylamine (B46788) salt is often synthesized first. This is accomplished by the condensation of 4-hydroxycyclophosphamide and 2-mercaptoethanesulfonic acid cyclohexylamine salt in an aqueous acetone (B3395972) solution. nih.gov

To obtain Mafosfamide L-lysine, an industrial cyclic processing method using chromatographic columns as tubular reactors can be employed. This process involves:

Ion Exchange: A solution of mafosfamide cyclohexylamine is passed through a column reactor loaded with L-lysine.

Elution: The column is rinsed with cold water (0–1°C) to elute the newly formed Mafosfamide L-lysine salt.

Regeneration: The column can be regenerated for subsequent cycles.

This cyclic batch processing allows for a significant scale-up in production compared to traditional lab-scale methods, increasing throughput substantially. The final product, Mafosfamide L-lysine, is typically manufactured as a sterile lyophilisate, appearing as a white powder. niomech.comniomech.com

Comparative Chemical Structural Analysis with Other Mafosfamide Salts

Mafosfamide has been prepared with different counter-ions, primarily as the L-lysine, cyclohexylamine, and sodium salts. The choice of the counter-ion significantly influences the compound's physicochemical properties, such as molecular weight and solubility. niomech.comscbt.comresearchgate.net The fundamental structure of mafosfamide consists of a cyclophosphamide (B585) ring substituted at the C4 position with a 2-sulfoethylthio group. nih.gov The salt is formed at the sulfonic acid moiety.

Table 1: Comparison of Mafosfamide Salts

| Property | Mafosfamide L-lysine | Mafosfamide cyclohexylamine | Mafosfamide sodium |

|---|---|---|---|

| CAS Number | 98845-64-8 niomech.com | 84210-80-0 | 84211-05-2 scbt.com |

| Molecular Formula | C₁₅H₃₃Cl₂N₄O₇PS₂ niomech.com | C₁₅H₃₂Cl₂N₃O₅PS₂ | C₉H₁₈Cl₂N₂NaO₅PS₂ scbt.com |

| Molecular Weight (g/mol) | 547.46 niomech.com | 500.4 | 423.25 scbt.com |

| Solubility in Water | >200 mg/mL niomech.com | 160 mg/mL niomech.com | Soluble scbt.com |

| Appearance | White powder/cake niomech.comniomech.com | White crystalline powder niomech.com | Data not available |

The L-lysine salt exhibits very high water solubility. niomech.com The cyclohexylamine salt is also highly soluble, and its counter-ion is noted to enhance stability. niomech.com The sodium salt's sulfonic acid group and sodium counterion contribute to its enhanced solubility, which is a key feature for administration.

Stereochemical Considerations in Mafosfamide L-lysine Synthesis (e.g., cis-isomer)

The stereochemistry of the oxazaphosphorine ring is a critical aspect of mafosfamide's chemistry. The synthesis methodologies are designed to produce the cis-isomer with high stereoselectivity. nih.gov Mafosfamide L-lysine is specifically identified as the racemic cis-isomer. niomech.comniomech.com The term "cis" refers to the spatial relationship between the bis(2-chloroethyl)amino group at the phosphorus atom and the sulfoethylthio group at the C4 position of the oxazaphosphorine ring.

The stereochemistry of the starting material, 4-hydroxycyclophosphamide, dictates the stereochemical outcome of the final product. The condensation reaction with 2-mercaptoethanesulfonic acid proceeds in a way that retains the cis configuration. nih.gov The stereochemistry of the resulting mafosfamide salt has been confirmed through analytical techniques such as NMR spectroscopy and X-ray diffraction. nih.gov

An important characteristic of cis-mafosfamide in aqueous solutions is its propensity to isomerize. aacrjournals.org The cis-isomer can convert into its epimer, the trans-isomer. nih.gov For instance, in a buffer solution, cis-mafosfamide cyclohexylamine equilibrates with the trans-isomer, reaching a cis-trans ratio of approximately 59:41. nih.gov Similarly, studies using ³¹P NMR on Mafosfamide L-lysine salt in solution show that the cis-isomer isomerizes into trans-mafosfamide. aacrjournals.org This isomerization occurs concurrently with hydrolysis, where the compound reversibly breaks down into 4-hydroxycyclophosphamide and the thiol component. nih.govaacrjournals.org

Molecular and Cellular Mechanisms of Action of Mafosfamide L Lysine

Biotransformation and Active Metabolite Generation

The cytotoxic activity of mafosfamide (B565123) L-lysine is mediated through its metabolic breakdown into highly reactive species. This process begins with its spontaneous degradation, bypassing the need for enzymatic activation typically required by cyclophosphamide (B585).

Spontaneous Hydrolysis to 4-Hydroxycyclophosphamide (B600793)

Mafosfamide L-lysine undergoes spontaneous hydrolysis in aqueous environments, yielding 4-hydroxycyclophosphamide nih.govnih.govresearchgate.netresearchgate.netascopubs.org. This initial metabolite is a preactivated form of the drug. 4-Hydroxycyclophosphamide exists in equilibrium with its tautomer, aldophosphamide (B1666838) nih.govresearchgate.netresearchgate.netmdpi.comcsic.es. This spontaneous conversion means mafosfamide L-lysine can exert its effects directly within cells and intracellular fluids without relying on liver enzyme systems nih.govresearchgate.netresearchgate.net.

Formation of Phosphoramide (B1221513) Mustard as the Primary Alkylating Agent

Aldophosphamide, the tautomer of 4-hydroxycyclophosphamide, undergoes a β-elimination reaction. This process liberates two key metabolites: phosphoramide mustard and acrolein nih.govresearchgate.netresearchgate.netmdpi.comcsic.es. Phosphoramide mustard is the principal cytotoxic agent responsible for the antineoplastic effects of mafosfamide L-lysine researchgate.nethres.canih.govmedchemexpress.com. It is a potent alkylating agent that directly damages cellular DNA nih.govmedchemexpress.comdrugbank.com.

DNA-Targeting Mechanisms of Action

The primary mechanism by which mafosfamide L-lysine exerts its cytotoxic effects is through direct damage to the DNA of cancer cells. This damage disrupts essential cellular processes, leading to cell cycle arrest and apoptosis.

DNA Alkylation and Inter/Intrastrand Cross-Linking

Upon its formation, phosphoramide mustard, the active metabolite of mafosfamide L-lysine, alkylates DNA bases, primarily guanine (B1146940) residues at the N-7 position nih.govdrugbank.com. This alkylation process can lead to the formation of covalent cross-links, both within a single DNA strand (intrastrand) and between complementary DNA strands (interstrand) mdpi.comnih.govdrugbank.comresearchgate.net. These cross-links are critical because they prevent the DNA double helix from unwinding and separating, which is a necessary step for DNA replication and transcription mdpi.comdrugbank.com. The irreversible nature of these cross-links renders the DNA irreparable, ultimately triggering programmed cell death nih.gov. Studies have shown that mafosfamide induces DNA breaks through nucleotide cross-linking researchgate.net.

Inhibition of DNA Synthesis and Replication

The DNA alkylation and cross-linking induced by mafosfamide L-lysine directly interfere with the cellular machinery responsible for DNA synthesis and replication hodoodo.comcancer.gov. By forming cross-links that prevent strand separation, the drug effectively halts DNA replication mdpi.comdrugbank.com. This disruption of DNA replication is a critical step in the drug's cytotoxic mechanism, leading to cell cycle arrest and subsequent cell death nih.gov. Research has indicated that certain cell variants, selected for hypersensitivity to mafosfamide, exhibited a less severe drug-induced block to DNA replication, suggesting that the replication block is a key component of the drug's action nih.gov.

Induction of DNA Strand Breaks

Beyond cross-linking, the cellular response to the DNA damage caused by mafosfamide L-lysine can also involve the induction of DNA strand breaks researchgate.net. The attempts by DNA repair enzymes to correct the alkylated bases can sometimes lead to fragmentation of the DNA nih.gov. Furthermore, the formation of inter- and intrastrand cross-links can result in DNA double-strand breaks researchgate.net. Mafosfamide has been shown to induce DNA fragmentation and apoptosis in human T-lymphocytes, suggesting that DNA damage, including strand breaks, is a significant pathway leading to cell death nih.gov.

Preclinical Investigation of Antineoplastic Activity: in Vitro Studies of Mafosfamide L Lysine

Cytotoxicity Profiles in Diverse Cancer Cell Lines

Mafosfamide (B565123) L-lysine has exhibited cytotoxic effects against both hematological malignancies and solid tumors, as detailed in various preclinical investigations.

Hematological Malignancy Cell Lines

Studies have evaluated the efficacy of mafosfamide against hematological cancer cell lines, including U-937, ML-1, and MOLT-4. Mafosfamide has been shown to have significant activity in vitro against U-937 and MOLT-4 cell lines researchgate.netcsic.escapes.gov.brnih.govresearchgate.netugent.be. Specifically, research indicates that MOLT-4 cells are more sensitive to oxazaphosphorines, including mafosfamide, than ML-1 cells nih.gov. Mafosfamide cyclohexylamine (B46788) salt and mafosfamide lysine (B10760008) salt have been tested in U-937 and ML-1 cells, demonstrating varying degrees of cytotoxicity and cell death induction, including apoptosis, necrosis, and mitotic catastrophe researchgate.netugent.be.

Solid Tumor Cell Lines

The compound has also shown activity against several solid tumor cell lines. Preclinical investigations have reported its in vitro efficacy against MCF-7 (breast cancer) researchgate.netcsic.escapes.gov.brscience.gov, rhabdomyosarcoma researchgate.netcapes.gov.brnih.govresearchgate.netnih.gov, osteosarcoma researchgate.netresearchgate.netnih.govresearchgate.netgoogle.com, Ewing's sarcoma researchgate.netresearchgate.netnih.govresearchgate.net, and neuroblastoma soton.ac.ukbiorxiv.org. For instance, mafosfamide has demonstrated significant cytotoxicity to neuroblastoma cell lines soton.ac.uk. In bladder cancer cell lines (RT112 and J82), mafosfamide exhibited dose-dependent cytotoxicity, with IC50 values of 8.55 µg/mL for RT112 and 3.61 µg/mL for J82 mdpi.com. Palifosfamide (B1580618) lysine, a stable form of palifosfamide (the active moiety of ifosfamide), was found to be cytotoxic against osteosarcoma, Ewing's sarcoma, and rhabdomyosarcoma cell lines, with IC50 values ranging from 0.5 to 1.5 µg/mL, except for one osteosarcoma cell line (OS222) which had an IC50 of 7 µg/mL researchgate.netresearchgate.net.

Cellular Response Phenotypes and Biomarker Modulation

Mafosfamide L-lysine influences various cellular processes, including viability, proliferation, cell cycle progression, and the expression of specific cell surface antigens.

Assessment of Cell Viability and Proliferation

Mafosfamide has been shown to reduce cell viability in a dose-dependent manner. For example, in bladder cancer cell lines RT112 and J82, mafosfamide treatment led to a dose-dependent reduction in cell viability mdpi.com. In neuroblastoma cell lines, mafosfamide, along with doxorubicin, demonstrated significant cytotoxicity soton.ac.uk. Cell viability assays, such as the MTT assay or Cell Titer-Glo, are commonly used to assess these effects nih.govresearchgate.netscience.govresearchgate.netsoton.ac.ukmdpi.comub.eduroyalsocietypublishing.org. Mafosfamide has also been reported to inhibit the growth of certain spheroid models, though it showed no effect on neuroblastoma spheroids in one study mdpi.com.

Analysis of Cell Cycle Perturbations

Mafosfamide has been observed to induce disruptions in the cell cycle. In HL60 leukemic cells, mafosfamide exposure was associated with an accumulation in the S-phase, a suggestion of G2-phase arrest, and evidence of apoptosis nih.gov. When cells were synchronized, S-phase progression was significantly delayed in the presence of mafosfamide, with apoptosis occurring alongside S-phase and G2-phase cell cycle arrests nih.gov. In J82 bladder cancer cells, mafosfamide alone, and to a lesser extent in combination with quercetin, caused cell cycle arrest in the G2/M phase mdpi.com.

Expression of Cell Surface Antigens

Research has investigated the modulation of cell surface antigens in response to mafosfamide. In neuroblastoma cell lines, exposure to mafosfamide resulted in a significant increase in Heat Shock Protein 70 (HSP-70) expression, although significant changes in cell surface calreticulin (B1178941) were not observed soton.ac.uk. Calreticulin and HSP-70 are known damage-associated molecular patterns (DAMPs) associated with immunogenic cell death mdpi.comnih.gov. While mafosfamide treatment did not alter cell surface calreticulin expression in one study, it did increase HSP-70 expression in neuroblastoma cells soton.ac.uk.

Compound List:

Mafosfamide L-lysine

Mafosfamide

Palifosfamide

Palifosfamide lysine

4-hydroxycyclophosphamide (B600793)

4-hydroperoxycyclophosphamide

Trophosfamide

Glufosfamide

Doxorubicin

Quercetin

HSP-70

Calreticulin

Mafosfamide cyclohexylamine salt

Investigation of High Mobility Group Box 1 (HMGB1) Expression

High Mobility Group Box 1 (HMGB1) is a highly conserved nuclear protein that functions as an alarmin, alerting the immune system to tissue damage. Extracellular HMGB1 plays a critical role in initiating inflammatory and immune responses by interacting with receptors such as Toll-like receptors (TLRs), particularly TLR4, and the Receptor for Advanced Glycation End products (RAGE) oncotarget.comnih.gov. HMGB1 is recognized as a damage-associated molecular pattern (DAMP) released from dying tumor cells, contributing to immunogenic cell death (ICD) mdpi.comsoton.ac.uk. Upon release from stressed or dying cells, HMGB1 can promote dendritic cell (DC) maturation and activation, thereby facilitating the initiation of adaptive anti-tumor immunity mdpi.comsoton.ac.uksoton.ac.uk.

Preclinical investigations have explored the potential of mafosfamide, the active metabolite of cyclophosphamide, to induce markers of immunogenic cell death soton.ac.uksoton.ac.uk. Studies have assessed mafosfamide's ability to induce cellular stress and death, which are prerequisites for the release of DAMPs like HMGB1 soton.ac.uk. While specific quantitative data on HMGB1 expression levels directly modulated by Mafosfamide L-lysine were not detailed in the provided snippets, research indicates that mafosfamide has been investigated in the context of inducing ICD markers, which inherently include the assessment of HMGB1 translocation and release soton.ac.uksoton.ac.uk. The induction of HMGB1 is considered a key event in triggering an effective anti-tumor immune response, making its modulation by chemotherapeutic agents a significant area of preclinical research soton.ac.uk.

Advanced In Vitro Models for Efficacy Assessment

To more accurately predict therapeutic outcomes, advanced in vitro models that better recapitulate the complex tumor microenvironment (TME) are employed. These include three-dimensional (3D) tumor spheroid models and the use of patient-derived tumor cells.

Three-Dimensional (3D) Tumor Spheroid Models

Three-dimensional (3D) tumor spheroid models offer significant advantages over traditional two-dimensional (2D) cultures by mimicking the spatial organization, cell-cell interactions, and gradients of oxygen and nutrients found in solid tumors mdpi.comelifesciences.orgnih.gov. These models provide a more physiologically relevant platform for evaluating the efficacy of anticancer agents and immunotherapies mdpi.comelifesciences.org.

Studies have utilized mafosfamide in 3D tumor spheroid models to assess its impact on tumor growth. In experiments involving specific spheroid cell lines, mafosfamide demonstrated varied effects. For instance, in 975A2 spheroids, mafosfamide did not inhibit growth, contrasting with other tested compounds. Similarly, in 9464D spheroids, mafosfamide was reported to have no effect on growth mdpi.com. These findings suggest that the efficacy of mafosfamide in spheroid models can be cell-line dependent. Furthermore, the integration of immune cells into these 3D systems allows for the study of how agents influence immune cell infiltration and activation within a tumor-like environment, providing a basis for preclinical drug screening mdpi.com.

| Spheroid Cell Line | Effect of Mafosfamide on Growth |

| 975A2 | No inhibition observed |

| 9464D | No effect observed |

Application in Patient-Derived Tumor Cells

The evaluation of drug efficacy in patient-derived tumor cells and their corresponding spheroid models is crucial for personalized medicine, as these models better reflect the heterogeneity and specific characteristics of an individual patient's tumor royalsocietypublishing.orgresearchgate.netmdpi.com. Mafosfamide has been tested in such advanced models.

Research has involved dosing mafosfamide in 3D cultures of patient-derived ovarian carcinoma ascite spheroids (OCAS) royalsocietypublishing.org. While a drug response curve could be generated, the low growth rate of these patient-derived spheroids sometimes posed challenges in obtaining precise metrics like the 50% growth inhibitory concentration (GR50) royalsocietypublishing.org. Nonetheless, these studies demonstrate the application of mafosfamide in patient-derived spheroid systems to assess its potential therapeutic impact. Additionally, studies have indicated that certain treatment strategies, potentially involving mafosfamide, have shown efficacy in patient-derived spheroids from human specimens, offering proof of principle for their application in patient-specific contexts to modulate immune responses mdpi.com.

Preclinical Investigation of Antineoplastic Activity: in Vivo Models of Mafosfamide L Lysine

Efficacy in Murine Transplantable Tumor Models

Mafosfamide (B565123) L-lysine has demonstrated in vivo anticancer activity in several established murine transplantable tumor models. These studies suggest a broad spectrum of activity against hematological and solid tumors.

Mafosfamide has shown significant in vivo activity against leukemia models, including P388 and L1210 leukemia researchgate.netcsic.esmdpi.com. These studies indicate that Mafosfamide possesses anticancer effects in these hematological malignancies, with some findings suggesting its activity may be comparable to or exceed that of cyclophosphamide (B585) researchgate.netcsic.esmdpi.com.

The B16 melanoma model has been utilized to evaluate the in vivo efficacy of Mafosfamide. Research indicates that Mafosfamide exhibits activity in this model researchgate.netcsic.esmdpi.com. While specific quantitative measures of tumor growth inhibition or survival enhancement are not detailed in the provided excerpts, the general finding points to a positive preclinical response.

Studies involving the Lewis lung carcinoma model have also reported efficacy for Mafosfamide in vivo researchgate.netcsic.esmdpi.com. This suggests that Mafosfamide L-lysine may be effective against certain types of lung cancer in a preclinical setting.

The colon 38 tumor model is another transplantable murine model where Mafosfamide has demonstrated in vivo anticancer activity researchgate.netcsic.esmdpi.com. These findings contribute to the understanding of Mafosfamide's potential utility in treating colorectal cancers.

A critical aspect of Mafosfamide's preclinical evaluation has been its activity in cyclophosphamide-resistant models. Studies have shown that Mafosfamide retains efficacy against cyclophosphamide-resistant P388 leukemia researchgate.netcsic.esmdpi.com. This suggests that Mafosfamide L-lysine may offer a therapeutic option for tumors that have developed resistance to conventional cyclophosphamide treatment.

Colon Carcinoma Models (e.g., colon 38 tumor)

Evaluation in Specific Murine Cancer Models (e.g., neuroblastoma)

The evaluation of Mafosfamide L-lysine in specific murine cancer models, such as neuroblastoma, has yielded varied results. One study indicated that mafosfamide had no effect on neuroblastoma spheroids in vitro mdpi.com. Conversely, cyclophosphamide (CPM), a related agent, has been studied for its immunomodulatory effects in murine neuroblastoma models, showing the ability to deplete regulatory T cells and maintain CD8+ and CD4+ T cell activity soton.ac.uk. However, direct in vivo efficacy data for Mafosfamide L-lysine specifically in neuroblastoma models is not detailed in the provided search results.

Data Table Placeholder:

Due to the absence of specific quantitative data (e.g., percentage of tumor growth inhibition, median survival days, response rates) in the provided research snippets, detailed data tables cannot be generated at this time. The findings reported are qualitative, indicating the presence of in vivo anticancer activity.

Mechanisms of Acquired Drug Resistance to Mafosfamide L Lysine

Generation and Characterization of Mafosfamide (B565123) L-lysine Resistant Cell Lines

To investigate the mechanisms of acquired drug resistance, researchers have developed mafosfamide-resistant cell lines by exposing cancer cells to gradually increasing concentrations of the drug over time. nih.govresearchgate.net In one such study, a series of increasingly drug-resistant mouse Burkitt's lymphoma cell lines were generated by escalating the dose of mafosfamide. nih.gov The parental cell line was cultured with mafosfamide concentrations starting from 100 nM and progressively increased to 4000 nM. researchgate.net Surviving cells were harvested at different time points, corresponding to their adaptation to 100, 500, 1000, and 4000 nM of mafosfamide, resulting in a panel of resistant subclones. researchgate.net

Characterization of these resistant lines revealed that they exhibited a decreased percentage of apoptotic cells upon mafosfamide treatment compared to the parental line. nih.gov Interestingly, the development of resistance was not attributed to an enhanced cell cycle delay, as both parental and resistant non-apoptotic cells showed similar delays in the cell cycle upon treatment. nih.gov Furthermore, whole-genome sequencing of these resistant lines indicated that the acquired resistance was unlikely to be a result of genetic alterations, pointing towards other adaptive mechanisms. nih.gov

In a different experimental model using Chinese hamster ovary (CHO-K1) cells, treatment with a high dose of mafosfamide did not yield any resistant clones. nih.gov Instead, some of the surviving cell lines displayed a hypersensitive phenotype to mafosfamide and other DNA cross-linking agents. nih.gov This hypersensitivity was associated with an increased frequency of chromosomal aberrations but was not due to defects in nucleotide excision repair. nih.gov The study concluded that the hypersensitivity arose from changes in the cell cycle progression of drug-treated cells. nih.gov

Transcriptomic and Genomic Alterations Associated with Resistance

The development of drug resistance is often accompanied by significant changes in the transcriptome, reflecting the altered cellular state of the resistant cells.

Transcriptional profiling of mafosfamide-resistant lymphoma cell lines has revealed differential gene expression patterns compared to sensitive cells. nih.gov An integrative analysis combining these expression profiles with transcription factor binding data suggests that the resistance is driven by epigenetic plasticity. nih.gov Specifically, the differentially expressed genes were found to be enriched for targets of the transcription factor E2a. nih.gov The transcriptional changes observed in the resistant lines were also shown to track along the B-cell maturation axis, indicating a shift in the developmental state of the cells as a mechanism of resistance. nih.gov

While not the primary focus of the epigenetic studies mentioned above, the role of aldehyde dehydrogenase (ALDH) isoenzymes is a well-established mechanism of resistance to cyclophosphamide (B585) and its analogs like mafosfamide. ALDHs are a family of enzymes responsible for oxidizing aldehydes, including the active metabolites of cyclophosphamide, thereby detoxifying the drug. Increased ALDH activity can lead to reduced efficacy of the chemotherapeutic agent. Cross-resistance to mafosfamide has been attributed in part to detoxification pathways involving glutathione (B108866) conjugation.

Interactive Data Table: Summary of Resistance Mechanisms

| Mechanism Category | Specific Alteration | Description | Associated Findings in Mafosfamide Resistance |

| Cellular Adaptations | Generation of Resistant Cell Lines | Stepwise exposure to increasing drug concentrations leads to the selection of resistant populations. | Mouse lymphoma cell lines became increasingly resistant with dose escalation from 100 nM to 4000 nM of mafosfamide. researchgate.net |

| Apoptosis Evasion | Resistant cells exhibit a reduced tendency to undergo programmed cell death upon drug exposure. | Mafosfamide treatment resulted in a lower percentage of apoptotic cells in resistant lines compared to the parental line. nih.gov | |

| Epigenetic Modifications | Altered DNA Methylation | Changes in the methylation of CpG islands can lead to the silencing of tumor suppressor genes or activation of resistance-promoting genes. | Resistant lymphoma cells showed distinct CpG methylation profiles with increased methylation in regions related to transcription and differentiation. ashpublications.orgnih.gov |

| Altered Histone Modifications | Changes in histone marks like H3K27me3 can alter chromatin structure and gene expression. | Resistant cells exhibited altered H3K27me3 occupancy, driven by PRC2 and E2a, leading to attenuated apoptosis. nih.gov | |

| Transcriptomic Alterations | Differential Gene Expression | The overall gene expression profile of resistant cells is significantly different from that of sensitive cells. | Differentially expressed genes in resistant clones were enriched for targets of the E2a transcription factor. nih.gov |

| Detoxification Pathways | Increased expression or activity of drug-detoxifying enzymes can reduce the effective concentration of the drug. | Cross-resistance to mafosfamide can be linked to detoxification pathways such as glutathione conjugation. |

Differential Gene Expression Analysis in Resistant Clones

Correlation between Apoptotic Defects and Resistance Phenotypes

The development of acquired resistance to chemotherapeutic agents like Mafosfamide L-lysine is a significant challenge in cancer therapy. A primary mechanism by which mafosfamide exerts its cytotoxic effects is through the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netosti.gov Consequently, the emergence of a resistant phenotype is frequently correlated with the acquisition of defects within the apoptotic signaling pathways. uni-konstanz.denih.gov These defects allow malignant cells to bypass the drug-induced signals that would normally lead to their destruction. uni-konstanz.de

Research has demonstrated a direct link between a diminished apoptotic response and resistance to mafosfamide. In studies using a murine lymphoma cell model, resistant cell lines were generated by progressively exposing a sensitive parental cell line to increasing concentrations of mafosfamide. nih.govresearchgate.net The resulting resistant sub-clones exhibited a markedly decreased sensitivity to the drug. A key finding was that upon treatment with mafosfamide, the parental cell line showed a significantly higher percentage of apoptotic cells compared to the resistant lines. nih.govresearchgate.net This indicates that the resistant phenotype is characterized by an acquired ability to evade mafosfamide-induced apoptosis. The resistance was not associated with changes in cell cycle delay but was attributed to epigenetic plasticity, where epigenetic alterations attenuate the apoptotic response to the alkylating agent. nih.gov

Table 1: Apoptotic Response in Mafosfamide-Sensitive vs. Resistant Murine Lymphoma Cells

| Cell Line | Mafosfamide Exposure | Key Phenotype | Apoptotic Response to Mafosfamide | Reference |

|---|---|---|---|---|

| Parental Line | Sensitive | Drug-sensitive | High percentage of apoptotic cells upon treatment. | nih.govresearchgate.net |

| Resistant Lines (e.g., R100, R4000) | Dose-escalated resistance | Drug-resistant | Significantly lower percentage of apoptotic cells compared to the parental line. | nih.govresearchgate.net |

Further molecular investigations have begun to uncover the specific drivers of these apoptotic defects. In multiple myeloma, the protein KANSL2 has been identified as a factor in chemotherapy resistance. fu-berlin.de Cells with elevated expression of KANSL2 demonstrated increased resistance to DNA-damaging agents, including mafosfamide. fu-berlin.de This resistance is linked to KANSL2's role in protecting cancer cells from genotoxic stress by impairing the DNA damage response pathway, which would otherwise trigger apoptosis. fu-berlin.de Following mafosfamide treatment, cells with high KANSL2 levels showed less evidence of apoptosis, as measured by markers like cleaved-caspase 3, compared to cells with normal KANSL2 levels. fu-berlin.de

Table 2: KANSL2 Expression and its Impact on Mafosfamide-Induced Apoptosis in Multiple Myeloma

| Cellular State | Treatment | Apoptotic Marker (Cleaved-Caspase 3) | Implication for Resistance | Reference |

|---|---|---|---|---|

| High KANSL2 Expression | Mafosfamide (8 µM) | Reduced activation | Protection from drug-induced apoptosis, leading to resistance. | fu-berlin.de |

| Low KANSL2 Expression | Mafosfamide (8 µM) | Increased activation | Sensitivity to drug-induced apoptosis. | fu-berlin.de |

Another pathway implicated in resistance is the STING (stimulator of interferon genes) pathway. In breast cancer cell lines, genetic inhibition of the STING pathway enhanced the efficacy of genotoxic treatments, including mafosfamide. researchgate.net This suggests that the intrinsic activity of the STING pathway can promote cell resistance by preventing treatment-induced cell death. researchgate.net

Pharmacological Interactions and Combination Therapy Strategies with Mafosfamide L Lysine

Synergistic Antitumor Effects with Immunomodulatory Agents

The immunomodulatory properties of mafosfamide (B565123) form a strong basis for its combination with agents that stimulate the immune system to recognize and eliminate cancer cells.

Combination with Type I Interferons

Key findings from a study on the combination of Mafosfamide and Type I Interferons are summarized below:

| Metric | Mafosfamide Alone | Mafosfamide + IFN-I | Outcome |

| Tumor Antigen Cross-Presentation by DCs | Baseline | Significantly Increased | Enhanced T-cell priming |

| CD8+ T-cell Proliferative Response | Moderate | Significantly Increased | Stronger antitumor response |

| IFN-γ Production by CD8+ T cells | Moderate | Significantly Increased | Heightened cytotoxic activity |

This table presents a simplified representation of the synergistic effects observed in preclinical studies.

Interactions with Immune Checkpoint Inhibitors (e.g., anti-PD-1 therapy)

The combination of mafosfamide with immune checkpoint inhibitors, such as anti-PD-1 antibodies, has shown promise in preclinical cancer models. nih.gov Immune checkpoint inhibitors work by blocking the signals that prevent T cells from attacking cancer cells. Mafosfamide's ability to induce immunogenic cell death can create a more inflammatory tumor microenvironment, making it more susceptible to the effects of anti-PD-1 therapy. mdpi.com This combined approach has resulted in improved survival in murine neuroblastoma models. nih.gov The rationale is that mafosfamide increases the visibility of the tumor to the immune system, which then allows the anti-PD-1 therapy to unleash a more potent T-cell attack against the cancer. mdpi.com

Impact on Tumor Immune Microenvironment (e.g., regulatory T cells)

A significant aspect of mafosfamide's immunomodulatory effect is its ability to selectively deplete regulatory T cells (Tregs) within the tumor microenvironment. nih.gov Tregs are immunosuppressive cells that can dampen the antitumor immune response. By reducing the number of Tregs, mafosfamide helps to shift the balance towards a more active, anti-tumor immune state. nih.gov This depletion of Tregs is a key mechanism that contributes to the synergistic effects observed when mafosfamide is combined with other immunotherapies like anti-PD-1. nih.gov Studies have shown that low-dose cyclophosphamide (B585), for which mafosfamide is the active metabolite, leads to a transient but significant decrease in tumor-infiltrating Tregs. nih.gov

Combinatorial Strategies with Other Chemotherapeutic Agents

Mafosfamide L-lysine has been investigated in combination with various other chemotherapeutic agents to identify potential additive or synergistic interactions. researchgate.net Preclinical studies have explored its use alongside drugs like vincristine (B1662923), cisplatin, and etoposide. ascopubs.org The goal of these combinations is to target different cellular pathways involved in cancer cell growth and survival, potentially leading to improved efficacy and overcoming drug resistance. For instance, in a phase I trial for pediatric embryonal tumors, intrathecal mafosfamide was administered with a multi-agent systemic chemotherapy regimen that included vincristine, cyclophosphamide, cisplatin, and etoposide. ascopubs.org In vitro studies have also been conducted to assess the cytotoxic effects of mafosfamide in combination with agents such as asparaginase, dexamethasone, doxorubicin, and vincristine on leukemia cell lines. nih.gov

Chemical Stability and Biotransformation Pathways Preclinical Focus

Degradation Kinetics and Isomerization in Aqueous Solutions

In aqueous solutions, Mafosfamide (B565123) L-lysine undergoes both isomerization and hydrolysis, leading to a series of related compounds. The kinetics of these reactions are influenced by factors such as pH and temperature.

Conversion of cis-Mafosfamide to trans-Mafosfamide Isomers

The cis-isomer of Mafosfamide (cis-MA) is known to isomerize to its trans-isomer (trans-MA) in aqueous solutions aacrjournals.orgnih.gov. This isomerization process is complex and can occur via an iminocyclophosphamide (B1215609) intermediate, often catalyzed by specific bases nih.gov. The rates of decomposition for both cis- and trans-Mafosfamide have been characterized, with cis-Mafosfamide generally showing faster decomposition kinetics than its trans-isomer in both buffer and plasma .

Table 1: Half-lives of cis- and trans-Mafosfamide in Buffer and Plasma (pH 7.4, 37°C)

| Compound | Medium | Half-life (min) |

| cis-Mafosfamide | Phosphate (B84403) Buffer | 18.5 ± 2.1 |

| trans-Mafosfamide | Phosphate Buffer | 32.4 ± 3.7 |

| cis-Mafosfamide | Plasma | 7.8 ± 0.9 |

| trans-Mafosfamide | Plasma | 12.1 ± 1.4 |

Data adapted from .

Hydrolysis and Equilibrium with 4-Hydroxycyclophosphamide (B600793) Isomers (cis-OHCP, trans-OHCP)

Mafosfamide L-lysine is a condensation product of 4-hydroxycyclophosphamide (OHCP) and sodium 2-mercaptoethanesulfonate (MESNA) aacrjournals.org. In aqueous solutions, Mafosfamide undergoes hydrolysis, releasing MESNA and forming 4-hydroxycyclophosphamide (OHCP) aacrjournals.orgresearchgate.net. The initially formed cis-OHCP can then isomerize to trans-OHCP, establishing a reversible equilibrium between these isomers aacrjournals.orgnih.gov. This hydrolysis is a key step in the activation process, as OHCP is a central intermediate in the biotransformation cascade ecronicon.netwikipedia.org.

Formation of Intermediate and Terminal Degradation Products

Following the initial hydrolysis and isomerization, Mafosfamide L-lysine degradation proceeds through several intermediate stages, ultimately leading to more stable terminal products.

Aldophosphamide (B1666838) and Its Derivatives (hydrate, hemithioacetal)

The cis-4-hydroxycyclophosphamide (cis-OHCP) formed from Mafosfamide hydrolysis exists in equilibrium with its tautomeric aldehyde form, aldophosphamide (ALDO) ecronicon.netwikipedia.org. Aldophosphamide is a critical intermediate that can be further metabolized. In aqueous solutions, aldophosphamide can exist in various forms, including its hydrate (B1144303) and hemithioacetal derivatives, depending on the specific chemical environment aacrjournals.org. These derivatives are part of the complex equilibrium established by the breakdown of OHCP aacrjournals.org.

Formation of Alkylation Products from Phosphoramide (B1221513) Mustard

Aldophosphamide is the precursor to the highly reactive alkylating agent, phosphoramide mustard (PM), through a β-elimination reaction that releases acrolein ecronicon.netwikipedia.orgresearchgate.netwikipedia.orgnih.gov. Phosphoramide mustard is responsible for the cytotoxic effects of Mafosfamide by alkylating DNA, leading to cross-linking and strand breaks researchgate.netnih.govresearchgate.netbiointerfaceresearch.commdpi.com. The formation of PM from OHCP via β-elimination is generally considered to be slow at neutral or acidic pH aacrjournals.org. However, in more biologically relevant conditions, such as human cerebrospinal fluid (CSF) at pH 8.7 and 37°C, PM is detected rapidly, reaching a peak concentration and then decreasing over time aacrjournals.org. The products resulting from PM alkylation by water and MESNA also accumulate aacrjournals.org.

Production of Phosphoramidic Acid and Phosphate Ion

As the degradation process continues, phosphoramide mustard further breaks down. Terminal degradation products include phosphoramidic acid (PA) and phosphate ion (Pi) aacrjournals.org. In aqueous solutions at lower pH (4.3-5.5), the formation of PM and its subsequent degradation compounds (PA and Pi) was found to be minimal, representing less than 5% of the initial Mafosfamide concentration after 48 hours aacrjournals.org. In contrast, in human CSF at pH 8.7 and 37°C, PA and Pi are detected after several hours and their amounts increase significantly over time, eventually comprising a substantial portion of the degraded Mafosfamide aacrjournals.org.

Table 2: Degradation Products of Mafosfamide L-lysine in Aqueous Solution and Human CSF

| Condition | Time (h) | cis-MA (%) | trans-MA (%) | cis-OHCP (%) | trans-OHCP (%) | ALDO (%) | PM (%) | PA (%) | Pi (%) | Other Products (%) |

| 0.9% NaCl, 20°C, pH 4.3-5.5 (1 mg/ml) | 48 | ND | ND | ND | ND | ND | <4.9 | <2.2 | <2.5 | ND |

| Human CSF, 37°C, pH 8.7 (1 mg/ml) | ~10 min | ~50 | ~35 | ~15 | ND | ND | ND | ND | ND | ND |

| Human CSF, 37°C, pH 8.7 (1 mg/ml) | 1 | ND | ND | ND | ND | ND | ~18 | ND | ND | ND |

| Human CSF, 37°C, pH 8.7 (1 mg/ml) | 8 | ND | ND | ND | ND | ND | ~1 | ND | ND | ~33 |

| Human CSF, 37°C, pH 8.7 (1 mg/ml) | 23 | ND | ND | ND | ND | ND | ~1 | ~61 | ND | ND |

| Human CSF, 37°C, pH 8.7 (1 mg/ml) | 70 | ND | ND | ND | ND | ND | ~1 | ~66 | ~66 | ND |

Note: ND = Not Detected or Not Determined. Percentages for PA and Pi at 70h are cumulative and represent the sum of PA and Pi, with Pi being approximately 95% of this sum. The breakdown of cis-OHCP, trans-OHCP, and ALDO to these later products is implied by their decrease and the increase of PA and Pi. Data adapted from aacrjournals.org.

Compound Glossary

Mafosfamide (MA) : A cyclophosphamide (B585) analog.

cis-Mafosfamide (cis-MA, cis-5) : The cis-isomer of Mafosfamide.

trans-Mafosfamide (trans-MA, trans-5) : The trans-isomer of Mafosfamide.

4-Hydroxycyclophosphamide (OHCP, cis-2, CPOH) : A primary active metabolite of Mafosfamide.

cis-4-Hydroxycyclophosphamide (cis-OHCP) : The cis-isomer of 4-Hydroxycyclophosphamide.

trans-4-Hydroxycyclophosphamide (trans-OHCP) : The trans-isomer of 4-Hydroxycyclophosphamide.

Aldophosphamide (ALDO, ALD) : The tautomeric aldehyde form of 4-Hydroxycyclophosphamide.

Aldophosphamide hydrate : A derivative of aldophosphamide.

Aldophosphamide hemithioacetal : A derivative of aldophosphamide.

Phosphoramide Mustard (PM) : The primary alkylating and cytotoxic metabolite.

Phosphoramidic Acid (PA) : A terminal degradation product.

Phosphate Ion (Pi) : A terminal degradation product.

MESNA (sodium 2-mercaptoethanesulfonate) : A thiol compound released during Mafosfamide hydrolysis.

Iminocyclophosphamide : An intermediate in the cis-trans isomerization of Mafosfamide.

3-Hydroxypropanal (HPA) : A product formed from the cleavage of aldophosphamide.

Carboxycyclophosphamide (CARB) : An inactive detoxification product of aldophosphamide.

Factors Influencing Stability and Degradation

The stability of mafosfamide L-lysine is a critical factor in its preclinical application, influencing its preparation, storage, and eventual experimental use. While described as chemically stable in its salt form, its behavior in solution and under various storage conditions highlights key degradation pathways and influencing factors.

Stability in Solution and Storage Conditions:

Mafosfamide L-lysine is typically supplied as a sterile lyophilisate niomech.com. This solid form contributes to its stability during transport and short-term storage. However, upon reconstitution into aqueous solutions, its stability diminishes significantly. Preclinical data indicates that aqueous stock solutions are not stable, necessitating the preparation of fresh solutions immediately prior to use niomech.com.

The compound exhibits differential stability at various temperatures, guiding its long-term and short-term storage recommendations:

| Storage Condition | Recommended Duration | Notes |

| -20°C | Months to Years | For long-term storage. |

| 0-4°C | Days to Weeks | For short-term storage. |

| Room Temperature | Avoid for many hours | Stability is compromised with prolonged exposure. |

| During Shipping/Customs | Few weeks | Generally stable enough under cooling with cool packs. |

The spontaneous conversion to its active species in aqueous media ascopubs.orgbenthamopen.comuu.nl suggests that hydrolysis is a primary degradation pathway, likely influenced by factors such as pH and temperature, although specific quantitative data on pH-dependent degradation rates for mafosfamide L-lysine are not extensively detailed in the available preclinical literature. The concentration of the compound in solution has not been explicitly linked to its degradation kinetics in the reviewed studies, but maintaining appropriate concentrations is crucial for achieving target cytotoxic effects in experimental settings nih.gov.

Biotransformation Pathways (Preclinical Focus):

In a preclinical context, the biotransformation of mafosfamide L-lysine is characterized by its inherent chemical lability in aqueous environments, leading to the rapid formation of its active metabolite. Unlike cyclophosphamide, which requires hepatic cytochrome P450 enzymes for activation, mafosfamide L-lysine is considered a "pre-activated" prodrug researchgate.nethodoodo.comresearchgate.netmdpi.com.

The primary pathway involves spontaneous hydrolysis, yielding 4-hydroxycyclophosphamide (4-HO-CP) researchgate.netascopubs.orgbenthamopen.comhodoodo.comresearchgate.netuu.nlnih.gov. This process occurs without enzymatic intervention, making it distinct from the metabolic activation of other oxazaphosphorines. This spontaneous degradation is crucial for its efficacy, particularly in localized administration routes where hepatic metabolism might be bypassed or insufficient ascopubs.orghodoodo.com. Preclinical studies have aimed to achieve specific target concentrations of mafosfamide in biological fluids, such as cerebrospinal fluid, to elicit cytotoxic effects nih.gov. The precise chemical mechanisms and kinetics of this hydrolysis, particularly concerning pH and buffer composition, represent areas where further detailed preclinical characterization could be beneficial.

Advanced Methodologies in Mafosfamide L Lysine Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stability and Degradation Studies (e.g., ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the chemical stability and degradation pathways of pharmaceutical compounds in solution. For phosphorus-containing molecules like Mafosfamide (B565123), ³¹P NMR is particularly informative.

Research has employed ³¹P NMR to investigate the stability of Mafosfamide L-lysine salt in various aqueous environments, including saline solutions and human cerebrospinal fluid (CSF). aacrjournals.org These studies reveal that Mafosfamide's degradation is a complex process involving isomerization and hydrolysis. aacrjournals.org In a 0.9% NaCl solution at 20°C, the cis-isomer of mafosfamide isomerizes to trans-mafosfamide and undergoes reversible hydrolysis to form cis-4-hydroxycyclophosphamide (cis-OHCP). This product then slowly equilibrates with its trans-isomer (trans-OHCP) and aldophosphamide (B1666838). aacrjournals.org

The degradation pathway is highly dependent on pH and temperature. In near-neutral pH solutions, the formation of the ultimate alkylating agent, phosphoramide (B1221513) mustard (PM), is minimal. aacrjournals.org However, in human CSF at a physiological pH of 8.7 and 37°C, degradation is more rapid. PM is detected within one minute and reaches its peak concentration of approximately 18% of the initial mafosfamide concentration after one hour. aacrjournals.org Subsequently, PM levels decrease as it reacts with water and other nucleophiles. aacrjournals.org Over time, the final degradation products, phosphoramidic acid (PA) and inorganic phosphate (B84403) (Pi), accumulate, accounting for over 60% of the initial concentration after 23 hours. aacrjournals.org

| Condition | Key Degradation Events | Time-Dependent Observations | Final Products |

| 0.9% NaCl Solution (pH 4.3-5.5, 20°C) | Isomerization (cis- to trans-mafosfamide) Reversible hydrolysis to cis-OHCP | Pseudo-equilibrium between OHCP isomers and aldophosphamide. | <5% formation of PM and its degradation products after 48h. aacrjournals.org |

| Human CSF (pH 8.7, 37°C) | Rapid hydrolysis to OHCP isomers and aldophosphamide. β-elimination to form phosphoramide mustard (PM). | PM detected at 1 min, peaks (~18%) at 1h, decreases to ~1% by 23h. aacrjournals.org | Phosphoramidic acid (PA) and inorganic phosphate (Pi) are the major final products (~66% at 70h). aacrjournals.org |

Genomic and Epigenomic Profiling Techniques

To understand the mechanisms behind acquired resistance to mafosfamide, researchers utilize a range of genomic and epigenomic profiling techniques. These methods allow for a comprehensive analysis of changes in DNA sequence, gene expression, DNA methylation, and histone modifications that occur as cells adapt to the drug. nih.gov

Whole Genome Sequencing (WGS) provides a complete blueprint of an organism's DNA, making it possible to identify any genetic alterations, such as point mutations, insertions, or deletions, that may arise during the development of drug resistance. In studies involving a mouse model of Burkitt's lymphoma, WGS was performed on both the parental, drug-sensitive cell line and a series of mafosfamide-resistant lines derived from it. nih.gov The analysis did not reveal any consistent genetic alterations that could account for the acquired resistance, suggesting that the resistance mechanism was likely non-genetic and instead rooted in epigenetic or transcriptional changes. nih.gov

DNA microarrays are used to measure the expression levels of thousands of genes simultaneously, providing a snapshot of the cellular transcriptome. This technique was applied to mafosfamide-resistant lymphoma cell lines to determine if decreased drug sensitivity was associated with altered transcription. nih.gov The results showed significant changes in gene expression profiles as resistance increased. nih.gov Pathway enrichment analysis of the differentially expressed genes pointed towards an enrichment for genes involved in B-cell development, indicating that the resistance mechanism might involve a shift in the cells' developmental state. nih.gov

Reduced Representation Bisulfite Sequencing (RRBS) is a targeted method for analyzing genome-wide DNA methylation, primarily at CpG-rich regions like gene promoters. novogene.comresearchgate.net Since DNA methylation is a key mechanism for regulating gene expression, RRBS was used to investigate its role in mafosfamide resistance. nih.gov The analysis revealed that the resistant lymphoma cells had distinct DNA methylation profiles compared to the parental cells. nih.gov Specifically, changes in methylation were observed in the promoters of genes regulated by the transcription factor E2a and members of the Polycomb Repressive Complex 2 (PRC2), which are known to be critical in B-cell development and cancer. nih.gov

Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a method used to identify the binding sites of DNA-associated proteins and can also map the locations of specific histone modifications across the genome. nih.govplos.org To further investigate the role of PRC2 in mafosfamide resistance, ChIP-seq was performed for the H3K27me3 mark, a repressive histone modification deposited by PRC2. nih.gov The study uncovered a dynamic process where a rapid and widespread acquisition of H3K27me3 occurred in the early stages of resistance development, followed by a gradual reduction of this mark in the most resistant cells. nih.gov This suggests that epigenetic plasticity, driven by complexes like PRC2, plays a crucial role in attenuating the apoptotic response to mafosfamide. nih.gov

| Technique | Purpose in Mafosfamide Research | Key Findings in a Lymphoma Resistance Model nih.gov |

| Whole Genome Sequencing (WGS) | To identify genetic mutations conferring resistance. | No consistent genetic alterations were found, suggesting a non-genetic basis for resistance. |

| DNA Microarray Analysis | To measure changes in global gene expression. | Altered transcription profiles were observed; differentially expressed genes were enriched for B-cell development pathways. |

| Reduced Representation Bisulfite Sequencing (RRBS) | To profile changes in DNA methylation patterns. | Resistant cells showed distinct DNA methylation profiles, particularly in promoters of genes regulated by E2a and PRC2. |

| Chromatin Immunoprecipitation Sequencing (ChIP-seq) | To map histone modifications (e.g., H3K27me3) associated with gene regulation. | Showed a rapid gain of the repressive H3K27me3 mark followed by its gradual loss as high-level resistance was established. |

Reduced Representation Bisulfite Sequencing

Cell-Based Assays

Cell-based assays are fundamental tools in mafosfamide research, used to assess its cytotoxic effects, probe cellular responses, and screen for sensitivity or resistance across various cell types. These in vitro assays provide controlled environments to study the drug's direct impact on cells.

One common approach is the mafosfamide-sensitivity assay. In one such protocol, peripheral blood mononuclear cells are stimulated to proliferate with interleukin-15 (IL-15) and then treated with mafosfamide. nih.gov The effects are quantified using flow cytometry to measure the dilution of cell trace dyes (as a marker of proliferation) and to identify live versus apoptotic cells (e.g., using Annexin V staining). nih.govunimib.it Such assays have demonstrated that mafosfamide can eliminate proliferating cells in a dose-dependent manner. nih.gov

Other assays focus on specific cellular functions. For instance, studies using macrophage cell lines have shown that treatment with mafosfamide can lead to morphological changes, such as enlarged cell size, and functional alterations, including a significant increase in phagocytosis. biorxiv.org Furthermore, these assays can measure the expression of cell surface proteins, revealing that mafosfamide can induce the immune checkpoint protein PD-L1 on macrophages. biorxiv.org The MTT assay is another widely used method to measure cell viability, which has been employed to quantify mafosfamide's cytotoxicity in human acute myeloid leukemia cell lines.

| Assay Type | Cell Type(s) | Measured Endpoint(s) | Research Finding |

| Mafosfamide-Sensitivity Assay | Peripheral Blood Mononuclear Cells (PBMCs) nih.gov | Cell viability (Annexin V), proliferation (Cell Trace Violet dilution, Ki-67 staining) | Mafosfamide eliminates proliferating NK cells in a dose-dependent manner. nih.gov |

| Phagocytosis and Phenotyping Assay | Macrophage cell lines (e.g., J774A.1) biorxiv.org | Cellular morphology, phagocytic capacity, surface protein expression (e.g., PD-L1) | Mafosfamide treatment increases macrophage size, enhances phagocytosis, and induces PD-L1 expression. biorxiv.org |

| Cell Viability Assay (e.g., MTT) | Leukemia cell lines (e.g., ML-1) , Breast cancer cells (e.g., MCF7) researchgate.net | Mitochondrial reductase activity (correlates with cell viability) | Used to determine the cytotoxic and cytostatic effects of mafosfamide over time and at various concentrations. researchgate.net |

| Antibody-Dependent Cellular Phagocytosis (ADCP) | Macrophages and Lymphoma cells | Tumor cell clearance | Pre-treatment of macrophages with mafosfamide significantly increases their ability to clear tumor cells via ADCP. biorxiv.org |

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely utilized colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity. banglajol.info This technique is foundational in preclinical research to determine the potential of a compound to induce cell death or inhibit proliferation. banglajol.infoplos.org The biochemical principle involves the conversion of the yellow tetrazolium salt MTT into a purple formazan (B1609692) product by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells. banglajol.info The resulting insoluble formazan can be solubilized using a solvent like dimethyl sulfoxide (B87167) (DMSO), and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength, typically around 540 nm. banglajol.info A decrease in absorbance in treated cells compared to untreated controls indicates reduced cell viability and thus, the cytotoxic effect of the substance being tested. banglajol.info

In the context of Mafosfamide L-lysine, the MTT assay has been employed to evaluate its cytotoxic effects on various cell lines. For instance, studies have used this assay to measure the viability of lymphoblastoid cell lines (LCLs) and primary fibroblast cell lines following exposure to the compound. nih.gov In one such study, LCLs were exposed to Mafosfamide L-lysine over a wide range of concentrations for 24 hours. nih.gov The results showed no statistically significant differences in the IC50 values (the concentration required to reduce cell number by 50%) for mafosfamide between Down syndrome (DS) and non-DS LCLs. nih.gov

Other in vitro cytotoxicity studies have been performed on cancer cell lines including MCF-7 (breast cancer), Molt-4 (T-lymphoblastic leukemia), and rhabdomyosarcoma cell lines. nih.gov These studies helped establish a cytotoxic target exposure for mafosfamide at 10 micromol/L. nih.gov

Table 1: Representative Cell Lines and Conditions for Mafosfamide Cytotoxicity Testing using MTT Assay This table is representative of data found in the cited research articles.

| Cell Line Type | Specific Cell Lines | Drug Exposure Time | Key Finding | Reference |

| Lymphoblastoid Cell Lines (LCLs) | DS and non-DS LCLs | 24 hours | No significant difference in IC50 values between DS and non-DS lines. | nih.gov |

| Cancer Cell Lines | MCF-7, Molt-4, Rhabdomyosarcoma | Not specified | Determined a cytotoxic target exposure of 10 µM. | nih.gov |

Flow Cytometry for Cellular Phenotyping and Protein Expression

Flow cytometry is a powerful technique used to measure and analyze multiple physical and chemical characteristics of single particles, usually cells, as they flow in a fluid stream through a beam of light. It is extensively used in academic research for cellular phenotyping—identifying and quantifying different cell populations based on surface and intracellular markers—and for measuring the expression levels of specific proteins.

In Mafosfamide L-lysine research, flow cytometry is a critical tool for detailed cellular analysis. For example, it is used to assess the immunogenic cell death induced by mafosfamide. aacrjournals.orgsemanticscholar.org This involves staining for markers like surface calreticulin (B1178941) (sCRT or ecto-CRT) and CD31, which are translocated to the cell surface during certain types of apoptosis. aacrjournals.orgsemanticscholar.orgsoton.ac.uk Researchers have used flow cytometry to show that treatment with mafosfamide can lead to a significant increase in the expression of Heat Shock Protein 70 (HSP-70) on neuroblastoma cell lines, while not significantly altering ecto-CRT expression in the same models. soton.ac.uk

Furthermore, flow cytometry is employed to evaluate the viability and proliferation of cells treated with Mafosfamide L-lysine. A mafosfamide-sensitivity assay has been described where peripheral blood mononuclear cells are treated with the compound. nih.govashpublications.org Subsequently, the quantification of live, non-apoptotic cells (negative for Annexin V, a marker of apoptosis) is performed using flow cytometry. nih.govashpublications.org Proliferation can also be assessed by intracellular staining for the Ki-67 protein, a marker for cell proliferation. nih.govashpublications.org In one study, this method was used to demonstrate the dose-dependent effect of mafosfamide on the viability of Natural Killer (NK) cells, T cells, and hematopoietic stem cells (HSCs). nih.gov

Table 2: Application of Flow Cytometry in Mafosfamide L-lysine Research This table is representative of data found in the cited research articles.

| Application | Cell Type | Markers Analyzed | Key Finding | Reference |

| Immunogenic Cell Death | EG7 lymphoma cells | sCRT, CD31 | Assessment of immunogenic apoptosis markers. | aacrjournals.orgsemanticscholar.org |

| Immunogenic Cell Death | NXS2, 9464D neuroblastoma | ecto-CRT, HSP-70 | Significant increase in HSP-70 expression after treatment. | soton.ac.uk |

| Viability/Apoptosis Assay | NK cells, T cells, HSCs | Annexin V | Quantification of live, non-apoptotic cells after mafosfamide treatment. | nih.gov |

| Proliferation Assay | NK cells | Ki-67 | Analysis of proliferation via intracellular staining. | nih.govashpublications.org |

| Immune Checkpoint Expression | Macrophages | PD-L1 | Direct induction of PD-L1 on macrophages by mafosfamide. | biorxiv.org |

| Phagocytosis Assay | Macrophages | CD11b, DyLight680-labeled beads | Mafosfamide treatment led to a significant increase in phagocytosis. | biorxiv.org |

Immunological Techniques for Immune Cell Characterization

A range of immunological techniques are employed to characterize the effects of Mafosfamide L-lysine on immune cells, with flow cytometry being a central methodology. These techniques allow for a detailed understanding of how the compound modulates the immune system.

Multiparametric flow cytometry is used for in-depth immunophenotyping of various immune cell populations. nih.gov For instance, researchers perform absolute quantification of NK cells (identified as CD3-CD56+) and T cells (CD3+) in blood samples. nih.gov This technique is also used to assess the maturation status of immune cells by analyzing the expression of a panel of maturation markers. nih.gov Studies have tracked the expression of markers like CD16, CD57, and KIR on NK cells to understand their maturation dynamics following certain treatments. nih.gov

Beyond phenotyping, immunological assays are used to assess the functional consequences of mafosfamide treatment. The activation of dendritic cells (DCs), which are crucial for initiating adaptive immune responses, can be assessed by flow cytometry. aacrjournals.orgsemanticscholar.org Additionally, the release of cytokines, such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), from these activated DCs can be measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay). aacrjournals.orgbiorxiv.org The release of damage-associated molecular patterns (DAMPs) like High-Mobility Group Box 1 (HMGB1), which can signal immunogenic cell death, is often evaluated by Western blotting or immunofluorescent staining. aacrjournals.orgsoton.ac.uk

Research has shown that a low dose of cyclophosphamide (B585) (of which mafosfamide is an active metabolite) can significantly reduce the percentage of regulatory T cells (Tregs, identified as CD4+FoxP3+) within a tumor microenvironment, without substantially altering the numbers of effector T cells (CD8+ and CD4+FoxP3-). soton.ac.uk This selective depletion of immunosuppressive cells is a key finding characterized by immunological techniques.

Table 3: Immunological Techniques for Characterizing Mafosfamide's Effects This table is representative of data found in the cited research articles.

| Technique | Purpose | Target Cells | Markers / Analytes | Key Finding | Reference |

| Multiparametric Flow Cytometry | Immunophenotyping | T cells, NK cells | CD3, CD56, CD4, FoxP3, CD8 | Characterization and quantification of immune cell subsets. | soton.ac.uknih.gov |

| Flow Cytometry | Maturation Analysis | NK cells | CD16, CD57, KIR, NKG2A, CD62L | Tracking the maturation status of NK cells. | nih.gov |

| ELISA | Cytokine Release Assay | Dendritic Cells, Macrophages | IL-6, IL-1β, TNFα | Measurement of pro-inflammatory cytokines released by activated immune cells. | aacrjournals.orgbiorxiv.org |

| Western Blotting / Immunofluorescence | DAMP Release | Tumor cells | HMGB1 | Detection of HMGB1 release, a marker of immunogenic cell death. | aacrjournals.orgsoton.ac.uk |

| Flow Cytometry | Immune Cell Depletion | Tumor-infiltrating lymphocytes | CD4, FoxP3 | Selective reduction of regulatory T cells in the tumor microenvironment. | soton.ac.uk |

Future Directions and Research Opportunities for Mafosfamide L Lysine

Elucidation of Underexplored Molecular Targets and Pathways

While the primary mechanism of mafosfamide (B565123) involves DNA alkylation, leading to DNA damage and subsequent cell death, a deeper understanding of its interaction with various cellular pathways is warranted. researchgate.net Future studies should focus on identifying novel molecular targets beyond direct DNA interaction. Investigating its effects on signaling pathways crucial for cancer cell survival, proliferation, and resistance, such as the PI3K/Akt and MAPK/ERK pathways, could reveal new therapeutic opportunities. google.comfrontiersin.org Furthermore, exploring its influence on epigenetic modifications and the tumor microenvironment could provide insights into its broader anti-cancer activities.

Exploration of Mafosfamide L-lysine Effects on Clonogenicity and Cellular Plasticity

The ability of cancer cells to self-renew and exhibit plasticity is a major contributor to tumor recurrence and therapy resistance. mdpi.comnih.gov Research into the effects of Mafosfamide L-lysine on the clonogenic potential of cancer stem cells (CSCs) is a critical area for future investigation. nih.gov Studies have shown that certain drugs can target clonogenic pathways more effectively than proliferative pathways. mdpi.com Investigating whether Mafosfamide L-lysine can selectively eliminate CSCs or interfere with their self-renewal and differentiation capabilities could lead to more durable therapeutic responses. mdpi.comnih.gov Understanding its impact on cellular plasticity, the process by which cancer cells switch between different phenotypic states, is also crucial for overcoming adaptive resistance. mdpi.comuky.edu

Development of Novel and Physiologically Relevant Preclinical Models

To better predict the clinical efficacy of Mafosfamide L-lysine, the development and utilization of more physiologically relevant preclinical models are essential. While traditional 2D cell cultures and animal models have provided valuable initial data, they often fail to fully recapitulate the complexity of human tumors. researchgate.netresearchgate.net Future research should employ advanced models such as 3D tumor spheroids, organoids, and patient-derived xenografts (PDXs). mdpi.commdpi.com These models can offer a more accurate representation of the tumor microenvironment, drug penetration, and cellular heterogeneity, thereby providing more reliable data on the efficacy and potential resistance mechanisms of Mafosfamide L-lysine. mdpi.comgoogle.fr

Investigation of Mafosfamide L-lysine in Regional Cancer Therapy Contexts

Given that Mafosfamide L-lysine does not require hepatic activation, it is an attractive agent for regional cancer therapy, where it can be delivered directly to the tumor site. researchgate.netnih.gov This approach aims to maximize local drug concentration and efficacy while minimizing systemic toxicity. ascopubs.org Clinical trials have already explored the intrathecal administration of mafosfamide for neoplastic meningitis. researchgate.netnih.gov Future research should expand on these findings and investigate its use in other regional contexts, such as intra-arterial, intraperitoneal, and intravesical administration for various solid tumors. ascopubs.orgnih.govmdpi.com Optimizing delivery methods and combination strategies within these regional settings will be key to improving therapeutic outcomes.

Rational Design of Next-Generation Oxazaphosphorine Prodrugs

The knowledge gained from studying Mafosfamide L-lysine can inform the rational design of new and improved oxazaphosphorine prodrugs. researchgate.netmdpi.com The goal is to develop next-generation agents with enhanced tumor selectivity, improved pharmacokinetic profiles, and reduced toxicity. core.ac.ukmdpi.com This can be achieved by modifying the chemical structure to, for example, target specific enzymes or transporters that are overexpressed in cancer cells. researchgate.net For instance, creating glucose conjugates of oxazaphosphorines aims to exploit the high glucose uptake of many tumors. core.ac.ukresearchgate.net Advanced computational modeling and synthetic chemistry will be instrumental in designing these novel prodrugs. mdpi.comnih.gov

Advanced Mechanistic Studies on Immune System Interactions

The interplay between chemotherapy and the immune system is increasingly recognized as a critical determinant of treatment success. researchgate.netaacrjournals.org Mafosfamide, as an alkylating agent, has the potential to induce immunogenic cell death (ICD), a form of apoptosis that can stimulate an anti-tumor immune response. mdpi.comaacrjournals.org Future research should focus on detailed mechanistic studies to understand how Mafosfamide L-lysine modulates the immune system. This includes investigating its effects on the activation of dendritic cells, the priming of T cells, and the release of damage-associated molecular patterns (DAMPs). aacrjournals.orgmdpi.com Elucidating these interactions could pave the way for novel combination therapies with immune checkpoint inhibitors and other immunomodulatory agents.

Q & A

What are the molecular mechanisms underlying Mafosfamide L-lysine's antitumor activity, and how do they differ from cyclophosphamide?

Mafosfamide L-lysine directly inhibits DNA synthesis by forming interstrand crosslinks without requiring hepatic activation, unlike cyclophosphamide, which depends on liver enzymes to produce its active metabolite (4-hydroxycyclophosphamide). This bypass of metabolic activation allows Mafosfamide to exert cytotoxicity in environments with low metabolic activity, such as the cerebrospinal fluid, making it suitable for intrathecal therapy in neoplastic meningitis . Mechanistic studies using siRNA silencing (e.g., PARP12 knockdown) and cytotoxicity assays (e.g., CellTiter-Glo) have demonstrated its role in inducing DNA damage and modulating STAT1/IRF3 signaling pathways in breast cancer models .

How can researchers design experiments to evaluate Mafosfamide L-lysine's synergy with targeted therapies (e.g., ALDH3A1 inhibitors) in overcoming drug resistance?

Combination studies require dose-response matrices and validated biomarkers. For example, in SF767 glioblastoma cells, ALDH3A1 inhibitors (e.g., CB29) were co-administered with Mafosfamide at escalating doses to assess chemosensitization. Synergy was quantified via ED50 shifts (1.4–1.6-fold reduction) using CellTiter-Glo viability assays and statistical models (two-way ANOVA with Tukey’s post-hoc tests). Controls included vehicle-treated cells and siRNA-mediated gene silencing to isolate pathway-specific effects .

What methodological considerations are critical for ensuring reproducibility in Mafosfamide L-lysine cytotoxicity assays?

Key factors include:

- Cell line selection : Use models with defined ALDH3A1 or STING pathway activity (e.g., MCF7, MDA-MB-231) .

- Treatment duration : Long-term exposure (e.g., 10 days) to capture delayed DNA damage responses .

- Data normalization : Baseline viability measurements (vehicle controls) and triplicate technical replicates to minimize assay variability .

- Statistical rigor : Pre-specified analysis plans (e.g., Bonferroni correction for multiple comparisons) to avoid type I errors .

How should researchers address contradictions in reported efficacy data between in vitro and in vivo models?

Discrepancies often arise from pharmacokinetic differences (e.g., drug penetration in cerebrospinal fluid vs. plasma). To resolve these:

- Pharmacodynamic profiling : Compare intracellular drug concentrations using LC-MS/MS in both models .

- Surrogate endpoints : Correlate in vitro apoptosis rates (via Annexin V/PI staining) with in vivo tumor regression metrics .

- Meta-analysis : Aggregate data from published studies (e.g., Fisher’s exact test with Bonferroni correction) to identify confounding variables like dosing schedules or immune microenvironment effects .

What advanced techniques are used to study Mafosfamide L-lysine's impact on immune cell function (e.g., regulatory T cells)?

- Suppression assays : Co-culture Treg cells with effector T cells post-Mafosfamide treatment to quantify functional impairment via thymidine incorporation .

- Flow cytometry : Surface marker analysis (e.g., CD4+/CD25+/FoxP3+) to assess Treg viability and activation .

- Cytokine profiling : Multiplex assays (e.g., Luminex) to measure IL-10 or TGF-β secretion changes .

How can the lysine salt formulation influence Mafosfamide's pharmacokinetic properties compared to other salts?

L-lysine enhances solubility and stability in aqueous environments, which is critical for intrathecal delivery. Comparative bioavailability studies should:

- Use isotopic labeling : Track drug distribution via 14C-labeled Mafosfamide in preclinical models .

- Measure partition coefficients : Compare logP values of lysine vs. HCl formulations to predict tissue penetration .

- Assess toxicity : Monitor neuroinflammatory markers (e.g., CSF cytokine levels) in animal models .

What strategies are recommended for optimizing Mafosfamide L-lysine delivery to the central nervous system?

- Convection-enhanced delivery (CED) : Use stereotactic pumps to bypass the blood-brain barrier in glioblastoma models .

- Nanocarrier systems : Encapsulate Mafosfamide in liposomes functionalized with transferrin receptors for targeted uptake .

- Biomarker-guided dosing : Correlate CSF drug levels with γH2AX foci (DNA damage markers) in clinical biopsies .

How can researchers validate novel targets (e.g., STING pathway) identified in Mafosfamide resistance studies?

- CRISPR/Cas9 knockout : Generate STING-deficient cell lines to confirm pathway dependency .

- Co-immunoprecipitation : Verify protein interactions (e.g., STING/IRF3) post-treatment using HA-tagged constructs .

- Transcriptomic profiling : RNA-seq to identify downstream effector genes (e.g., IFN-β) regulated by Mafosfamide-induced DNA damage .

What ethical and practical considerations apply to clinical trials involving Mafosfamide L-lysine?

- Informed consent : Disclose risks of neurotoxicity in intrathecal trials .

- Dose escalation protocols : Follow Fibonacci schema with stopping rules for grade ≥3 adverse events .

- Data transparency : Pre-register trials on ClinicalTrials.gov and share raw datasets via repositories like Figshare .

How should conflicting data on Mafosfamide's immunomodulatory effects be reconciled?

Contradictions (e.g., Treg suppression vs. innate immune activation) may reflect context-dependent effects. Solutions include:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products